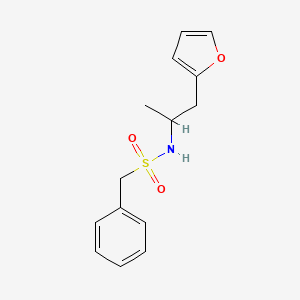

N-(1-(furan-2-yl)propan-2-yl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

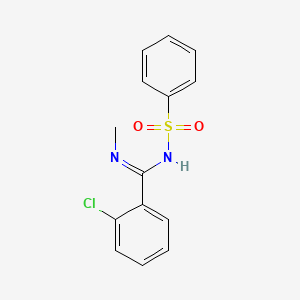

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group. They are widely used in medicinal chemistry due to their bioactive properties.

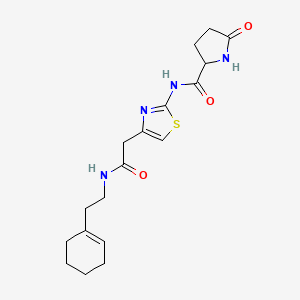

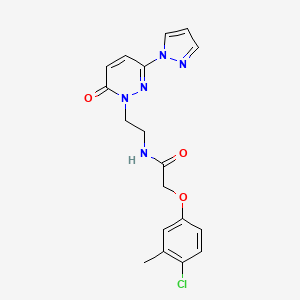

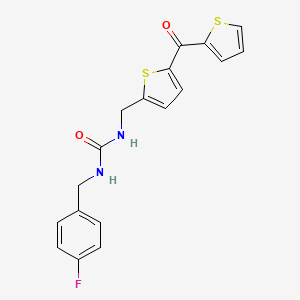

Molecular Structure Analysis

The molecular structure of this compound would likely include a furan ring, a sulfonamide group, and a phenyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions . Sulfonamides can participate in reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, furan is a volatile, colorless liquid, while sulfonamides are typically solid at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

The versatility of compounds similar to N-(1-(furan-2-yl)propan-2-yl)-1-phenylmethanesulfonamide is demonstrated through their applications in chemical synthesis. For instance, the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene has been shown to be effective for the synthesis of furans and cyclopentenones, indicating the potential of sulfonamide derivatives in facilitating complex organic reactions (Watterson et al., 2003). Additionally, the preparation of 2,4-disubstituted furan derivatives using a sulfone-based strategy illustrates the role of sulfonamides in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Haines et al., 2011).

Catalytic Applications

Furan derivatives, including those related to the compound of interest, have been utilized in catalytic applications. The copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates demonstrate the catalytic potential of furan sulfonamide derivatives (Li & Liu, 2014). This showcases their utility in synthesizing complex organic molecules through efficient and novel synthetic pathways.

Pharmaceutical Applications

In the realm of drug discovery and development, furan and sulfonamide derivatives have been explored for their biological activities. For example, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides have been investigated for potential pharmaceutical applications, highlighting the importance of such compounds in medicinal chemistry (Hartman & Halczenko, 1990).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-12(10-14-8-5-9-18-14)15-19(16,17)11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXYNOQIPNZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)

![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)

![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)

![4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2671057.png)

![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)